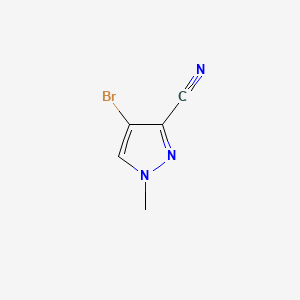

4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

Descripción general

Descripción

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C5H4BrN3. It is a brominated derivative of 1-methyl-1H-pyrazole-3-carbonitrile, featuring a bromine atom at the 4-position of the pyrazole ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-3-carbonitrile. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as the desired scale, purity, and cost-effectiveness of the process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions:

Steric hindrance from the methyl group at position 1 and electronic effects from the nitrile influence reaction rates and selectivity.

Cross-Coupling Reactions

The bromide participates in metal-catalyzed coupling reactions, enabling C–C bond formation:

| Reaction Type | Catalyst/System | Products | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Arylpyrazoles | 72–89% |

| Trifluoromethylation | CuI, TMSCF₃, DMF | 4-Trifluoromethyl derivatives | 65% |

These reactions are pivotal for introducing functional groups in drug discovery. The nitrile group remains intact under these conditions.

Functional Group Transformations

The nitrile group at position 3 undergoes selective modifications:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), reflux | Carboxylic acid | Requires harsh acidic conditions. |

| Reduction | LiAlH₄, THF | Primary amine | Complete reduction to amine occurs in 4 hours. |

Cycloaddition and Ring Formation

The compound participates in 1,3-dipolar cycloadditions:

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| Diazo compounds | Room temperature, DCM | Polycyclic pyrazole derivatives |

This method enables the synthesis of complex heterocycles for agrochemical applications.

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent bromine, facilitating nucleophilic substitution.

-

Steric Considerations : The methyl group at position 1 imposes steric constraints, favoring reactions at the less hindered position 4.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing transition states .

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile has several notable applications across diverse scientific domains:

Medicinal Chemistry

This compound serves as a significant intermediate in the synthesis of pharmaceuticals, particularly in developing drugs that target various diseases. Its role as an allosteric enhancer of agonist activity at the A1 adenosine receptor positions it as a candidate for research into treatments for conditions influenced by adenosine signaling, such as cardiovascular diseases and neurological disorders .

Biological Activities

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest efficacy against various microbial strains.

- Antiviral Effects : Preliminary investigations indicate potential against specific viral pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro .

Chemical Research

In organic chemistry, this compound acts as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications .

Agrochemical Development

Its utility extends to the agrochemical sector, where it is employed in developing pesticides and herbicides. The compound's structural features allow for modifications that enhance biological activity against pests .

Table of Applications and Findings

Notable Research Articles

Several studies have highlighted the significance of this compound:

- Tranberg et al. (2002) explored its role as an allosteric enhancer at human A1 adenosine receptors, demonstrating its potential therapeutic applications in cardiovascular diseases .

- Dodd et al. (1989) investigated hybrid molecules derived from similar pyrazole structures, noting their effectiveness against Leishmania donovani, which underscores the potential for developing antiparasitic agents using derivatives like this compound .

Mecanismo De Acción

The mechanism by which 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.

Comparación Con Compuestos Similares

3-bromo-1-methyl-1H-pyrazole-4-carbonitrile

5-bromo-1-methyl-1H-pyrazole-3-carbonitrile

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile (CAS No. 287922-71-8) is a brominated derivative of pyrazole that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including pharmaceuticals, agriculture, and material science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 186.01 g/mol

- Solubility : Sparingly soluble in water (0.26 g/L at 25°C) .

This compound primarily acts as an allosteric enhancer at the A1 adenosine receptor. This interaction modulates adenosine signaling pathways, which are crucial in various physiological processes . The compound's ability to enhance agonist activity at this receptor suggests its potential therapeutic applications in conditions related to adenosine signaling dysregulation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Antiviral Properties

The compound has demonstrated antiviral activity in vitro, particularly against specific viral strains. Its mechanism may involve interference with viral replication processes, although detailed studies are required to elucidate the exact pathways involved .

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Pharmaceutical Development

This compound serves as an intermediate in synthesizing pharmaceuticals targeting inflammatory and cancerous conditions. Its role as an allosteric modulator at the A1 adenosine receptor makes it a candidate for developing drugs aimed at diseases like cancer and heart conditions .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its biological activity contributes to crop protection strategies against pests and diseases .

Material Science

The compound is also explored for creating novel materials with enhanced chemical resistance and durability. Its unique properties may lead to advancements in polymer science and coatings technology .

Propiedades

IUPAC Name |

4-bromo-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTLCOOFUGHMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670720 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287922-71-8 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.